N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
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Overview
Description
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a chemical compound with the molecular formula C9H14N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a diethyl group, a sulfonamide group, and a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of diethylamine with 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
- N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to its specific diethyl substitution, which may confer distinct chemical and biological properties compared to its dimethyl and methyl analogs
Properties
IUPAC Name |
N,N-diethyl-6-oxo-1H-pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11(4-2)15(13,14)8-5-6-9(12)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILRHWPRWSJWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CNC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837268 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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